molecular formula C24H16N4O4 B2659379 12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene CAS No. 901044-68-6

12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene

Cat. No.: B2659379
CAS No.: 901044-68-6
M. Wt: 424.416
InChI Key: XXUGNCKBZXHPBA-UHFFFAOYSA-N
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Description

This polycyclic compound features a tetracyclic framework with a 3-nitrophenyl and phenyl substituent, along with 4,7-dioxa (oxygen atoms) and 12,13,17-triaza (nitrogen atoms) heteroatoms. Its structural complexity arises from fused oxazine and azacyclic moieties, which may confer unique electronic and steric properties. Potential applications include use as a complexing agent due to nitrogen-rich coordination sites , though its biological activity remains unexplored in the literature reviewed.

Properties

IUPAC Name

12-(3-nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c29-28(30)17-8-4-7-16(11-17)27-24-18-12-21-22(32-10-9-31-21)13-20(18)25-14-19(24)23(26-27)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGNCKBZXHPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key analogs and their distinguishing features:

Compound Name Substituents Heteroatoms Molecular Framework Notable Properties/Applications
12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[...]hexaene (Target) 3-Nitrophenyl, phenyl 4,7-dioxa; 12,13,17-triaza Tetracyclic fused oxazine/azacycle Potential complexing agent
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl, phenyl 6 nitrogen atoms (hexaaza) Tricyclic fused tetrazolopyrimidine Biological activity (e.g., antitumor)
N-[(8E)-12-Methyl-14-phenyl-10,13,14,16-tetraazatetracyclo[...]hexadeca-...-ylidene]hydroxylamine Methyl, phenyl, hydroxylamine 4 nitrogen atoms (tetraaza) Tetracyclic fused azacycle Structural stability (P21/n crystal)
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...]heptadeca-...-11-one 4-Fluorophenyl (×2) 1 sulfur (thia), 3 nitrogen Tetracyclic fused thia/azacycle Custom synthesis for drug discovery

Key Observations :

  • Substituent Effects : The target compound’s 3-nitrophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl () and 4-fluorophenyl () groups in analogs. This difference may influence reactivity, solubility, and biological target affinity.
  • Heteroatom Composition : The inclusion of dioxa (oxygen) in the target compound vs. thia (sulfur) in ’s analog alters electronic properties. Sulfur’s polarizability may enhance π-π stacking in crystallography , while oxygen improves hydrophilicity.
  • Ring Systems : The hexaazatricyclic framework in enables compact π-π interactions, whereas the target’s tetracyclic system offers more conformational rigidity.

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